3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one
Overview
Description
“3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one” is a compound with the CAS Number: 1306602-94-7 . It has a molecular weight of 194.24 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one” were not found, similar compounds have been synthesized using various methods. For instance, catalytic protodeboronation of pinacol boronic esters has been reported .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-1-(1-methyl-1H-pyrazol-4-yl)-2-piperidinone . The InChI code is 1S/C9H14N4O/c1-12-6-7(5-11-12)13-4-2-3-8(10)9(13)14/h5-6,8H,2-4,10H2,1H3 .
Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 194.24 .
Scientific Research Applications
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Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff
- Summary of Application : This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
- Results or Outcomes : The outcomes of these applications would vary greatly depending on the specific reactions and compounds being synthesized .
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Medicinal Chemistry
- Summary of Application : Aminopyrazole-based compounds, such as “3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one”, have been studied as active agents in different therapeutic areas .
- Methods of Application : These compounds are designed and synthesized for biological evaluation. The specific methods of application or experimental procedures would depend on the therapeutic area and the specific biological target .
- Results or Outcomes : Some of the most relevant results have been obtained for anticancer/anti-inflammatory compounds .
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Chemical Synthesis
- Summary of Application : This compound is an important raw material and intermediate used in organic synthesis .
- Methods of Application : As an intermediate, it’s likely used in various chemical reactions to produce other compounds .
- Results or Outcomes : The outcomes of these applications would vary greatly depending on the specific reactions and compounds being synthesized .
- Heterocyclic Compounds
- Summary of Application : Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific reactions and compounds being synthesized .
- Results or Outcomes : The outcomes of these applications would vary greatly depending on the specific reactions and compounds being synthesized .
Safety And Hazards
The compound has been classified with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
properties
IUPAC Name |
3-amino-1-(1-methylpyrazol-4-yl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-6-7(5-11-12)13-4-2-3-8(10)9(13)14/h5-6,8H,2-4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVAKYVNJQPQSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCCC(C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one | |
CAS RN |
1306602-94-7 | |
Record name | 3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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